N-(3,5-dimethylphenyl)-2-phenylsulfanylpropanamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-phenylsulfanylpropanamide is an organic compound characterized by the presence of a phenylsulfanyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-phenylsulfanylpropanamide typically involves the reaction of 3,5-dimethylphenylamine with 2-bromopropanamide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-phenylsulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-phenylsulfanylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-phenylsulfanylpropanamide involves its interaction with specific molecular targets. The phenylsulfanyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)-3-(phenyloxy)propanamide
- N-(4-{[(3,5-dimethylphenyl)amino]sulfonyl}phenyl)propanamide
- N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanine
Uniqueness
N-(3,5-dimethylphenyl)-2-phenylsulfanylpropanamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different functional groups or structural features.
Properties
Molecular Formula |
C17H19NOS |
---|---|
Molecular Weight |
285.4g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-phenylsulfanylpropanamide |
InChI |
InChI=1S/C17H19NOS/c1-12-9-13(2)11-15(10-12)18-17(19)14(3)20-16-7-5-4-6-8-16/h4-11,14H,1-3H3,(H,18,19) |
InChI Key |
QKELTWRUQLRADJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C(C)SC2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(C)SC2=CC=CC=C2)C |
Origin of Product |
United States |
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